2-(Acetylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide 2-(Acetylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide
Brand Name: Vulcanchem
CAS No.: 947890-58-6
VCID: VC0508701
InChI: InChI=1S/C15H18N4O2/c1-12(20)18-14-6-3-2-5-13(14)15(21)17-7-4-9-19-10-8-16-11-19/h2-3,5-6,8,10-11H,4,7,9H2,1H3,(H,17,21)(H,18,20)
SMILES: CC(=O)NC1=CC=CC=C1C(=O)NCCCN2C=CN=C2
Molecular Formula: C15H18N4O2
Molecular Weight: 286.33g/mol

2-(Acetylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide

CAS No.: 947890-58-6

Main Products

VCID: VC0508701

Molecular Formula: C15H18N4O2

Molecular Weight: 286.33g/mol

2-(Acetylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide - 947890-58-6

CAS No. 947890-58-6
Product Name 2-(Acetylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide
Molecular Formula C15H18N4O2
Molecular Weight 286.33g/mol
IUPAC Name 2-acetamido-N-(3-imidazol-1-ylpropyl)benzamide
Standard InChI InChI=1S/C15H18N4O2/c1-12(20)18-14-6-3-2-5-13(14)15(21)17-7-4-9-19-10-8-16-11-19/h2-3,5-6,8,10-11H,4,7,9H2,1H3,(H,17,21)(H,18,20)
Standard InChIKey FUKDPDDQTKSWGN-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC=CC=C1C(=O)NCCCN2C=CN=C2
Canonical SMILES CC(=O)NC1=CC=CC=C1C(=O)NCCCN2C=CN=C2
PubChem Compound 17571650
Last Modified Nov 13 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator